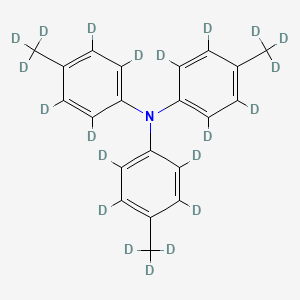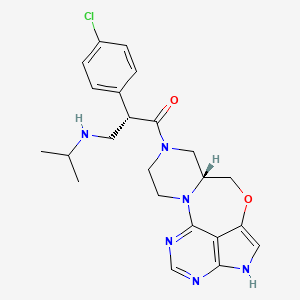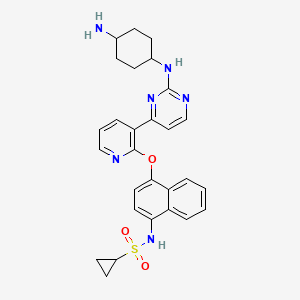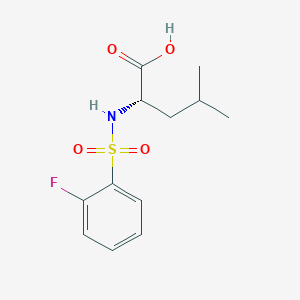
Anticancer agent 32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 32 is a promising compound in the field of oncology, known for its potent cytotoxic effects against various cancer cell lines. It has shown significant potential in preclinical studies, particularly in targeting lung cancer cells . This compound is derived from natural sources and has been identified as a snake venom peptide from the Naja naja cobra species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 32 involves the extraction of the peptide from snake venom, followed by purification processes. The peptide is isolated using chromatographic techniques, and its purity is confirmed through high-performance liquid chromatography (HPLC) and mass spectrometry .
Industrial Production Methods: Industrial production of this compound requires large-scale extraction and purification processes. The venom is collected from Naja naja cobras, and the peptide is isolated using advanced chromatographic methods. The purified peptide is then subjected to lyophilization to obtain a stable powder form suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 32 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the peptide to enhance its anticancer properties .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents are used to introduce oxidative modifications.
Reduction: Reducing agents like sodium borohydride are employed to reduce specific functional groups.
Substitution: Substitution reactions involve reagents such as alkyl halides to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and increased cytotoxicity against cancer cells .
Applications De Recherche Scientifique
Anticancer agent 32 has a wide range of scientific research applications:
Mécanisme D'action
Anticancer agent 32 exerts its effects through multiple mechanisms:
Molecular Targets: The peptide targets specific proteins involved in cell cycle regulation and apoptosis, such as p53 and caspases.
Pathways Involved: It induces apoptosis by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential (MMP).
Comparaison Avec Des Composés Similaires
NN-32: Another snake venom peptide with similar cytotoxic effects.
Pyrimidine Derivatives: Known for their anticancer activity, these compounds share structural similarities with anticancer agent 32.
Benzimidazole Scaffolds: These compounds also exhibit potent anticancer properties and are structurally related to this compound.
Uniqueness: this compound is unique due to its natural origin and specific mechanism of action. Unlike synthetic compounds, it is derived from a natural source, which may contribute to its distinct biological activity and reduced side effects .
Propriétés
Formule moléculaire |
C24H21F2N5O |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
1-[3-[[(6,7-difluoroquinoxalin-2-yl)amino]methyl]phenyl]-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C24H21F2N5O/c1-14-6-15(2)8-18(7-14)30-24(32)29-17-5-3-4-16(9-17)12-28-23-13-27-21-10-19(25)20(26)11-22(21)31-23/h3-11,13H,12H2,1-2H3,(H,28,31)(H2,29,30,32) |
Clé InChI |
QKMYYEFHARJZOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC3=NC4=CC(=C(C=C4N=C3)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)



![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)
